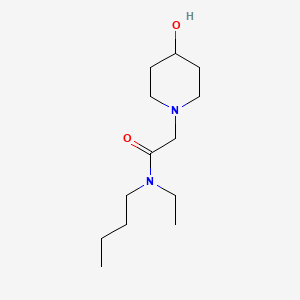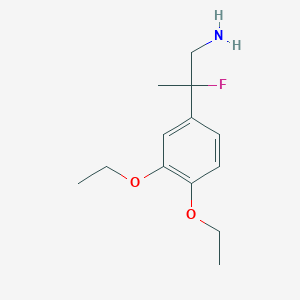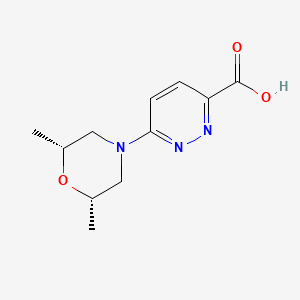
6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid
説明
6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid, commonly referred to as 6-DMAP, is an amino acid derivative that has been widely studied for its various properties and applications. It is a chiral molecule, meaning it has two different forms, known as enantiomers, which can be distinguished by the way they interact with light. 6-DMAP has been used in various scientific research applications, such as the synthesis of organic compounds, the study of enzyme mechanisms, and the investigation of biochemical and physiological effects.
科学的研究の応用
Pyridazine Derivatives in Drug Synthesis
Pyridazine derivatives are known for their versatility in drug synthesis due to their presence in many pharmacologically active molecules. The flexibility, diversity, and unique properties of these compounds, as demonstrated by levulinic acid (LEV) derivatives, underscore their significance. LEV derivatives have been utilized in synthesizing a range of value-added chemicals and drugs, showing potential in cancer treatment, medical materials, and other medical fields. This underscores the possibility of utilizing similar strategies with compounds like “6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid” for innovative drug synthesis and application in medicine (Zhang et al., 2021).
Pyridazine and Central Nervous System (CNS) Drugs
Pyridazine derivatives are identified for their potential in synthesizing novel CNS-acting drugs. The structural features of these compounds, including nitrogen heteroatoms, contribute to a broad spectrum of biological activities. Such properties may be leveraged in the development of new therapeutic agents targeting CNS disorders, suggesting a potential research direction for exploring the specific applications of “6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid” in this domain (Saganuwan, 2017).
Pyridazine Derivatives in Organic Synthesis and Catalysis
The role of pyridazine derivatives in organic synthesis and as catalysts is noteworthy. These compounds have been employed in the creation of novel optoelectronic materials, indicating their utility in materials science. The incorporation of pyridazine and pyrimidine fragments into π-extended conjugated systems has been particularly valuable, highlighting the broad application spectrum that could include “6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid” (Lipunova et al., 2018).
Pyridazine Derivatives in Antioxidant Activity
Research into antioxidants has also touched on the utility of pyridazine derivatives. Analytical methods to determine antioxidant activity have been extensively reviewed, which could provide a framework for studying the antioxidant potential of pyridazine-based compounds like “6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid” (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-5-14(6-8(2)17-7)10-4-3-9(11(15)16)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSINYZTQLRHHJ-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



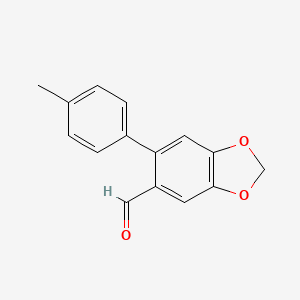
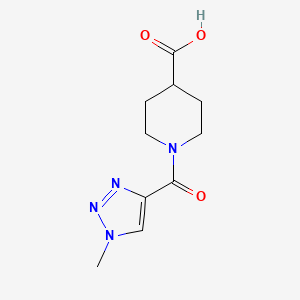
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)
![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)
![Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1474107.png)
![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)

![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1474114.png)
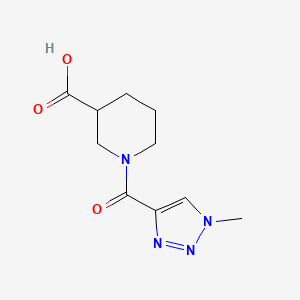
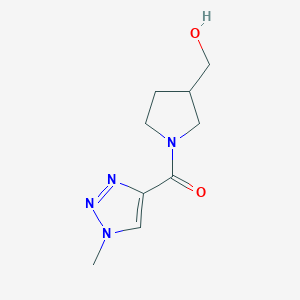
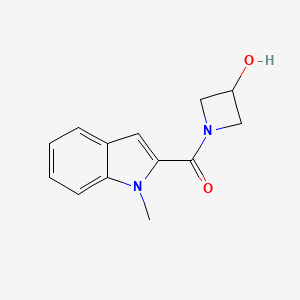
![2-[3-(But-2-en-1-yloxy)phenyl]acetic acid](/img/structure/B1474119.png)
